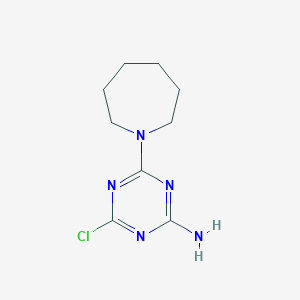![molecular formula C9H7BrN2O2 B1525237 3-溴-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯 CAS No. 1190322-65-6](/img/structure/B1525237.png)
3-溴-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯
描述
“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H7BrN2O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
While specific synthesis methods for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . For instance, one method involved reacting the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” can be represented by the SMILES string COC(=O)c1cc2cc(Br)cnc2[nH]1 . The InChI key for this compound is PMCRRTVKYSKHJI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a solid substance . It has a molecular weight of 255.07 .
科学研究应用
肿瘤治疗
3-溴-1H-吡咯并[2,3-b]吡啶-5-羧酸甲酯: 作为成纤维细胞生长因子受体 (FGFR) 抑制剂具有潜在作用 。FGFRs 与各种类型的肿瘤有关,针对它们是癌症治疗的一种有前景的策略。 该化合物衍生物对 FGFR1、2 和 3 表现出强效活性,其中一种衍生物表现出显著的抑制活性,并具有作为进一步优化的先导化合物的潜力 .
激酶抑制
据报道,该化合物的衍生物具有激酶抑制活性,这对于治疗激酶过度活性是问题的疾病至关重要 。激酶是通过化学添加磷酸基团来修饰其他蛋白质的酶,它们的失调与包括癌症在内的多种疾病有关。
抗菌活性
3-溴-7-氮杂吲哚-5-羧酸甲酯的一些衍生物表现出抗菌活性 。该应用在开发新的抗生素和抗真菌剂方面尤其重要,因为对现有药物的耐药性日益成为关注的问题。
抗炎特性
该化合物的骨架与抗炎活性有关 。炎症是对有害刺激的生物学反应,过度炎症是许多慢性疾病的一个特征。因此,具有抗炎特性的化合物对治疗开发具有价值。
抗病毒用途
该化合物的衍生物也因其抗病毒活性而被研究 。随着新出现的病毒性疾病的持续挑战,开发新的抗病毒药物非常重要。
糖尿病管理
研究表明,某些衍生物可能有助于控制血糖水平,这可能在治疗糖尿病和相关代谢疾病中得到应用 。控制血糖是糖尿病管理的关键方面,能够有效降低血糖水平的化合物在制药行业具有价值。
未来方向
While specific future directions for “methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” were not found, research on related 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing. These compounds are being developed as potential inhibitors of the FGFR signaling pathway, which is a target for cancer therapy .
作用机制
Target of Action
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways . The introduction of this compound inhibits these processes, thereby disrupting the normal functioning of fgfrs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the disruption of these pathways can lead to significant changes in cellular functions .
Result of Action
The inhibition of FGFRs by Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can lead to a reduction in cell proliferation and migration . For instance, it has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells .
生化分析
Biochemical Properties
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.
Cellular Effects
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis . Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Degradation products may form over time, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity . These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
Within cells and tissues, methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
属性
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCBIHBYSCXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696600 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-65-6 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-azaindole-5-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)
![4-[(5-Bromo-2-pyridinyl)amino]-2-butanol](/img/structure/B1525156.png)
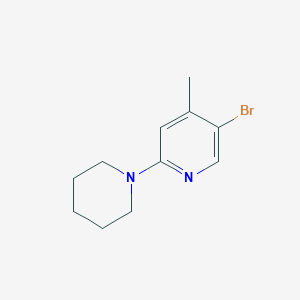
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)

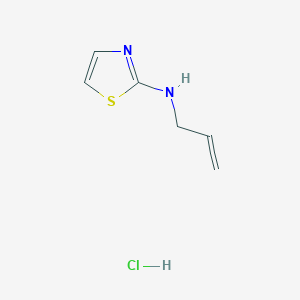
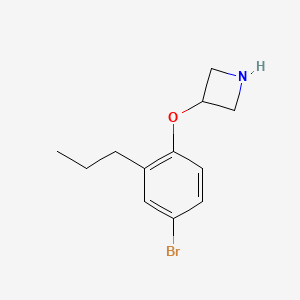

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
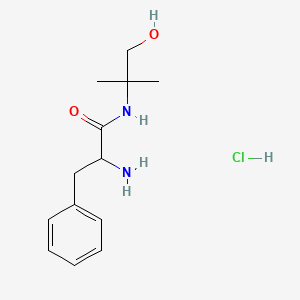
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)
